3-Methyl-1-(oxetan-3-yl)piperazine

Physicochemical Property Purification Volatility

3-Methyl-1-(oxetan-3-yl)piperazine (CAS 2070014-81-0) combines a chiral 3-methylpiperazine core with an oxetane ring that reduces amine basicity from ~pKaH 7.8 to ~6.3, mitigating hERG off-target liability. Its low predicted LogP (-0.09) enhances aqueous solubility and blood-brain barrier penetration—critical for CNS drug discovery. Available as racemate (≥95%) or enantiopure (R/S) forms, this building block enables stereospecific SAR exploration in kinase inhibitor and GPCR-targeted programs. The oxetane moiety also serves as a metabolically stable carbonyl bioisostere for peptidomimetic design.

Molecular Formula C8H16N2O
Molecular Weight 156.229
CAS No. 2070014-81-0
Cat. No. B2657006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(oxetan-3-yl)piperazine
CAS2070014-81-0
Molecular FormulaC8H16N2O
Molecular Weight156.229
Structural Identifiers
SMILESCC1CN(CCN1)C2COC2
InChIInChI=1S/C8H16N2O/c1-7-4-10(3-2-9-7)8-5-11-6-8/h7-9H,2-6H2,1H3
InChIKeyPRUUDHYBMMLTSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-(oxetan-3-yl)piperazine (CAS 2070014-81-0): A Chiral Oxetane-Piperazine Building Block for Medicinal Chemistry Procurement


3-Methyl-1-(oxetan-3-yl)piperazine (CAS 2070014-81-0) is a heterocyclic building block consisting of a piperazine ring substituted with a methyl group at the 3-position and an oxetan-3-yl group at the 1-position . It is a chiral molecule (one asymmetric center) with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol . The compound is primarily supplied as a racemic mixture with a typical minimum purity specification of 95% . Its structural features—combining a basic piperazine nitrogen with a polar, strained oxetane ring—make it a versatile intermediate for synthesizing kinase inhibitors, GPCR-targeted compounds, and other bioactive molecules [1][2].

Procurement Considerations for 3-Methyl-1-(oxetan-3-yl)piperazine: Why the Specific Substitution Pattern Matters


The presence and position of the methyl group on the piperazine ring, combined with the oxetane moiety, critically influence key physicochemical and biological properties. Analogs such as 1-(oxetan-3-yl)piperazine lack the methyl substituent, resulting in a lower boiling point (227.2°C vs. 235.7°C) and altered lipophilicity (LogP ~0.8 vs. -0.09) , which can affect solubility, membrane permeability, and metabolic stability [1]. Furthermore, the 3-methyl group introduces chirality, enabling the procurement of enantiopure (S)- or (R)-forms that can exhibit significantly different biological activities . Class-level evidence demonstrates that oxetane substitution on piperazines reduces amine basicity (pKaH reduction from ~7.8 to 6.3), thereby mitigating off-target effects like hERG inhibition [1]. Therefore, substituting a generic piperazine or an unmethylated oxetane-piperazine analog without careful consideration of these quantifiable differences can lead to suboptimal or failed experimental outcomes.

Quantitative Differentiation Evidence for 3-Methyl-1-(oxetan-3-yl)piperazine vs. Key Analogs


Boiling Point Comparison: 3-Methyl-1-(oxetan-3-yl)piperazine vs. 1-(Oxetan-3-yl)piperazine

3-Methyl-1-(oxetan-3-yl)piperazine exhibits a higher boiling point compared to the unmethylated analog 1-(oxetan-3-yl)piperazine . This difference, attributed to the additional methyl group increasing molecular weight and van der Waals interactions, has implications for purification and handling during synthesis [1].

Physicochemical Property Purification Volatility

Lipophilicity (LogP) Differentiation: Impact on Solubility and Permeability

The incorporation of the methyl group at the 3-position of the piperazine ring in 3-Methyl-1-(oxetan-3-yl)piperazine significantly alters its calculated lipophilicity compared to the unmethylated analog [1]. This difference in LogP influences aqueous solubility, membrane permeability, and potential for off-target binding [2].

LogP Lipophilicity ADME Drug-likeness

Chirality and Enantiopure Options: (S)- and (R)-3-Methyl-1-(oxetan-3-yl)piperazine Availability

Unlike achiral analogs such as 1-(oxetan-3-yl)piperazine, 3-Methyl-1-(oxetan-3-yl)piperazine possesses a chiral center at the 3-position of the piperazine ring . This enables procurement of enantiopure forms, specifically the (S)-enantiomer (CAS 1893405-51-0) and the (R)-enantiomer (CAS 2704255-50-3) . Class-level evidence demonstrates that chiral methyl substitution on piperazine scaffolds can enhance van der Waals interactions with target proteins and impart conformational rigidity, leading to improved cellular potency and pharmacokinetic profiles [1].

Chirality Enantiomer Stereochemistry Medicinal Chemistry

Oxetane-Induced Basicity Modulation: A Class-Level Advantage of 3-Methyl-1-(oxetan-3-yl)piperazine

The oxetane ring in 3-Methyl-1-(oxetan-3-yl)piperazine is expected to reduce the basicity of the adjacent piperazine nitrogen. While direct pKa data for this specific compound is unavailable, class-level evidence from structurally related oxetane-piperazine motifs (e.g., in the development of fenebrutinib) shows that introducing an oxetane on a piperazine substituent reduces the calculated pKaH from 7.8 to 6.3 [1]. This reduction in basicity is a key strategy to minimize hERG channel inhibition and other off-target liabilities, while maintaining target potency [1][2].

Basicity pKa hERG Drug Safety

Application Scenarios for 3-Methyl-1-(oxetan-3-yl)piperazine Based on Evidence of Differentiation


Optimization of Kinase Inhibitor Scaffolds via Chirality and Reduced Basicity

Medicinal chemistry teams developing next-generation kinase inhibitors can procure 3-Methyl-1-(oxetan-3-yl)piperazine, particularly the enantiopure forms, to exploit its chiral methyl group for enhanced target binding and the oxetane moiety for reduced amine basicity [1]. The lower predicted LogP (-0.09) compared to unmethylated analogs [2] may also improve aqueous solubility and reduce off-target binding, aligning with strategies to minimize hERG liability and improve pharmacokinetic profiles .

Synthesis of CNS-Targeted Compounds Leveraging Favorable Physicochemical Properties

The combination of a relatively low LogP and the reduced basicity conferred by the oxetane ring [1] makes 3-Methyl-1-(oxetan-3-yl)piperazine a suitable building block for designing compounds intended to cross the blood-brain barrier (BBB). Its chiral nature also allows for stereospecific interactions with CNS targets, potentially leading to more selective and efficacious neurological agents [1].

Diversification of Chemical Libraries for High-Throughput Screening

Procurement managers seeking to expand the chemical diversity of their compound libraries can select 3-Methyl-1-(oxetan-3-yl)piperazine as a core scaffold. Its chiral center and the ability to source it as a racemate or single enantiomers provide distinct vectors for library synthesis. The unique combination of a basic piperazine and a polar oxetane [2] offers a balance of properties that can be exploited to generate lead-like molecules with improved drug-like characteristics [3].

Intermediate for Solid-Phase Peptide Synthesis (SPPS) and Peptidomimetics

The oxetane motif is a recognized bioisostere for carbonyl groups and can be incorporated into peptide backbones . 3-Methyl-1-(oxetan-3-yl)piperazine, with its secondary amine handle, can serve as a building block for synthesizing oxetane-containing peptidomimetics using standard Fmoc/tBu SPPS protocols . Its specific substitution pattern (3-methyl) may impart conformational constraints that influence peptide secondary structure and biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-1-(oxetan-3-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.